molecular formula C11H14N4O3 B14160793 4-(p-Nitrophenyl)-2-butanone semicarbazone CAS No. 3506-83-0

4-(p-Nitrophenyl)-2-butanone semicarbazone

Cat. No.: B14160793
CAS No.: 3506-83-0
M. Wt: 250.25 g/mol
InChI Key: ROYGAIJYLCJHEP-MDWZMJQESA-N
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Description

4-(p-Nitrophenyl)-2-butanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their applications in various fields such as agrochemistry, drug discovery, and organic synthesis . The compound this compound is characterized by the presence of a nitrophenyl group attached to a butanone moiety, which is further linked to a semicarbazone group.

Preparation Methods

The synthesis of 4-(p-Nitrophenyl)-2-butanone semicarbazone can be achieved through a one-pot two-step approach. The process involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to yield the semicarbazone . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.

Chemical Reactions Analysis

4-(p-Nitrophenyl)-2-butanone semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, isocyanates, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates can yield different substituted semicarbazides, while oxidation reactions can lead to the formation of corresponding nitro compounds.

Mechanism of Action

The mechanism of action of 4-(p-Nitrophenyl)-2-butanone semicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The molecular pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling pathways . The presence of the nitrophenyl group enhances its reactivity and specificity towards certain targets.

Properties

CAS No.

3506-83-0

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

[(E)-4-(4-nitrophenyl)butan-2-ylideneamino]urea

InChI

InChI=1S/C11H14N4O3/c1-8(13-14-11(12)16)2-3-9-4-6-10(7-5-9)15(17)18/h4-7H,2-3H2,1H3,(H3,12,14,16)/b13-8+

InChI Key

ROYGAIJYLCJHEP-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/CCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)N)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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